molecular formula C11H17FN2O2 B1474605 2-fluoro-N,N-bis(2-methoxyethyl)pyridin-4-amine CAS No. 1566508-65-3

2-fluoro-N,N-bis(2-methoxyethyl)pyridin-4-amine

Cat. No. B1474605
CAS RN: 1566508-65-3
M. Wt: 228.26 g/mol
InChI Key: JBAWJVBRKXCGCC-UHFFFAOYSA-N
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Description

2-Fluoro-N,N-bis(2-methoxyethyl)pyridin-4-amine (FMEPA) is a synthetic organic compound that has been studied for its potential applications in medicinal chemistry and biochemistry. FMEPA is a member of the pyridin-4-amine family and is a derivative of pyridine, which is an aromatic heterocyclic organic compound. FMEPA is a versatile molecule that has been studied for its potential applications in medicinal chemistry, biochemistry, and drug discovery.

Scientific Research Applications

  • Synthesis and Characterization of Metal Complexes and Ligands :

    • (Wu et al., 2004) synthesized and characterized new ligands related to 2-fluoro-N,N-bis(2-methoxyethyl)pyridin-4-amine and their manganese(II) complexes, exploring their structures and magnetic properties.
    • (Devaine-Pressing et al., 2015) studied the use of similar ligands in cyclohexene oxide/carbon dioxide copolymerization, analyzing the resulting polycarbonates.
  • Application in Polymer Chemistry :

    • (Zhang et al., 2010) focused on the synthesis of new polyimides derived from related compounds, examining their solubility, optical transparency, and thermal properties.
  • Catalysis and Polymerization :

    • (Zhang et al., 2021) investigated fluorinated mononuclear and binuclear complexes for ethylene polymerization, highlighting the effects of ligand frameworks and substituents on catalytic performance.
    • (Nyamato et al., 2016) explored the use of nickel(II) complexes with (amino)pyridine ligands for ethylene oligomerization, providing insights into the influence of complex structure on reactivity.
  • Optical and Electronic Properties :

    • (Makino et al., 2012) studied the physical properties such as densities, viscosities, and electrical conductivities of related ionic liquids.
    • (Ishak et al., 2019) synthesized a fluorene derivative with potential anti-cancer properties, analyzing its molecular structure and cytotoxic effects.
  • Analytical and Sensing Applications :

    • (Zhang et al., 2019) developed a fluorescent sensor based on a tri-(2-picolyl) amine-modified triarylborane, demonstrating its potential for detecting and discriminating between cyanide and fluoride ions.

properties

IUPAC Name

2-fluoro-N,N-bis(2-methoxyethyl)pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17FN2O2/c1-15-7-5-14(6-8-16-2)10-3-4-13-11(12)9-10/h3-4,9H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBAWJVBRKXCGCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CCOC)C1=CC(=NC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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